molecular formula C16H14N2O3S B6497654 N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide CAS No. 953209-95-5

N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide

Cat. No.: B6497654
CAS No.: 953209-95-5
M. Wt: 314.4 g/mol
InChI Key: XWYQCYWFPBELKH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-13-6-4-11(5-7-13)14-9-12(18-21-14)10-17-16(19)15-3-2-8-22-15/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYQCYWFPBELKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with glyoxylic acid to form the oxazole ring.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction. This can be achieved by reacting the oxazole derivative with thiophene-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Coupling: The final step involves the coupling of the oxazole-thiophene intermediate with an appropriate amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially converting it to an oxazoline ring. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, the methoxy group on the phenyl ring can be substituted with other functional groups using reagents like boron tribromide (BBr3).

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

    Bases: Triethylamine, pyridine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of both oxazole and thiophene rings suggests it may exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are particularly interested in its ability to interact with biological targets such as enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, while the thiophene ring can participate in electron transfer processes. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-{[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide
  • Molecular Formula : C₂₁H₂₂N₂O₄S
  • Molecular Weight : 398.48 g/mol
  • Structural Features : The compound consists of a thiophene-2-carboxamide core linked via a methylene bridge to a 1,2-oxazole ring substituted at the 5-position with a 4-methoxyphenyl group. This structure combines aromatic heterocycles (thiophene and oxazole) with a methoxy substituent, which may enhance solubility and modulate electronic properties .

Structural Analogues

Core Heterocycle Variations

N-(4-Cyano-3-Methyl-1,2-Oxazol-5-yl)Thiophene-2-Carboxamide (CAS 478043-93-5) Molecular Formula: C₁₀H₇N₃O₂S Key Differences: Replaces the 4-methoxyphenyl and methylene bridge with a cyano and methyl group on the oxazole ring.

Z873519648 (Triazole-Thiophene Hybrid)

  • Structure : Contains a benzo[d]thiazol-2-yl group instead of oxazole.
  • Synthesis : Lower yield (33%) compared to typical oxazole derivatives, highlighting synthetic challenges with triazole incorporation .

Substituent Modifications

Adamantane-Linked Isoxazoles (e.g., 9p, 9q, 9r)

  • Example : N-((5-(Naphthalen-1-yl)Isoxazol-3-yl)Methyl)Adamantan-1-Amine (9p)
  • Key Differences : Adamantane substituents introduce rigidity and hydrophobic bulk, likely enhancing membrane permeability but reducing aqueous solubility.
  • Activity : These compounds inhibit influenza A M2 ion channels (IC₅₀ ~10–50 μM), suggesting the target compound’s oxazole-thiophene scaffold could be explored for ion channel modulation .

Antimicrobial Thiophene-2-Carboxamides

  • Example : Compound 52 (Triazolyl-Thiadiazolyl Derivative)
  • Activity : Exhibits broad-spectrum antimicrobial effects (MIC: 12.5–25 μg/mL against S. aureus and E. coli). The target compound’s lack of a thiadiazole ring may limit similar activity unless methoxyphenyl confers unique interactions .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Substituents Bioactivity Highlights
Target Compound (V018-8971) 398.48 3.2 (estimated) 4-Methoxyphenyl, Oxazole Not yet reported
CAS 478043-93-5 233.25 1.8 Cyano, Methyl Unknown
Z873519648 342.05 2.9 Benzo[d]thiazol, Triazole CFTR modulator (preclinical)
9p (Influenza Inhibitor) 397.50 4.5 Naphthalen-1-yl, Adamantane M2-S31N inhibition (IC₅₀: 10 μM)
Compound 52 454.50 3.7 Triazolyl, Thiadiazolyl Antimicrobial (MIC: 12.5 μg/mL)

Notes:

  • The target compound’s methoxyphenyl group may enhance π-π stacking in target binding compared to smaller substituents.
  • Adamantane derivatives (e.g., 9p) show higher LogP values, correlating with increased hydrophobicity .

Insights :

  • The target compound’s synthesis likely mirrors methods for oxazole-thiophene hybrids, though yields are unspecified .
  • Lower yields in triazole derivatives (e.g., Z873519648) underscore the efficiency of oxazole-based routes .

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